tert-butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16F3NO3/c1-9(2,3)17-8(16)14-4-6(5-14)7(15)10(11,12)13/h6-7,15H,4-5H2,1-3H3/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCVZPELRUYYZAH-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)[C@@H](C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Reduction of Keto Intermediates
For enantioselective synthesis, catalytic hydrogenation or borohydride reductions are employed:
Catalytic Hydrogenation :
-
Catalyst : (R)-BINAP-RuCl₂ (0.5 mol%)
-
Substrate : tert-Butyl 3-(2,2,2-trifluoroacetyl)azetidine-1-carboxylate
-
Pressure : 50 psi H₂
-
Solvent : Methanol
-
Time : 24 h
Sodium Borohydride with Chiral Ligands :
-
Ligand : (S)-Proline-derived catalyst (10 mol%)
-
Reducing Agent : NaBH₄ (1.5 equiv)
-
Solvent : Ethanol
-
Temperature : −20°C, 6 h
Stereochemical Control and Resolution
Kinetic Resolution via Lipase Catalysis
Racemic mixtures of tert-butyl 3-(2,2,2-trifluoro-1-hydroxyethyl)azetidine-1-carboxylate can be resolved using immobilized lipases:
Conditions :
Chiral Chromatography
Preparative HPLC with chiral stationary phases (e.g., Chiralpak AD-H) achieves baseline separation of enantiomers:
-
Mobile Phase : Hexane:IPA (90:10)
-
Flow Rate : 10 mL/min
Scalability and Process Optimization
Large-Scale Grignard Additions
Industrial routes prioritize cost efficiency and safety:
Green Chemistry Approaches
Solvent recycling and catalyst recovery enhance sustainability:
-
Solvent : 2-MeTHF (recycled via distillation)
-
Catalyst Recovery : Magnetic nanoparticle-supported Ru catalysts (reused ×5 cycles)
Analytical Characterization
Critical quality attributes are verified via:
-
NMR : δ 1.44 (s, 9H, Boc), 3.82–3.87 (m, 4H, azetidine), 4.21 (q, J = 6.8 Hz, 1H, CHOH).
-
HPLC Purity : >99.5% (C18 column, 0.1% TFA in H₂O/MeCN).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Grignard + Resolution | 68 | 99 | Moderate | $$$$ |
| Asymmetric Hydrogenation | 75 | 92 | High | $$$ |
| Enzymatic Resolution | 45 | 99 | Low | $$ |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl group, using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often with halide ions or other nucleophiles.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halide ions, nucleophiles.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Probes: Used in the development of probes for studying biological systems.
Industry:
Materials Science:
Agriculture: Investigated for its potential use in agrochemicals.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity to certain targets, while the azetidine ring can provide structural rigidity. The hydroxyl group may participate in hydrogen bonding, further influencing the compound’s activity.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
a. tert-Butyl 3-(1-Hydroxybutyl)-2-(4-methoxyphenyl)azetidine-1-carboxylate (1h)
- Molecular Formula: C₁₄H₂₂NO₃
- Key Features : A longer hydroxybutyl chain and a 4-methoxyphenyl group introduce steric bulk and aromaticity.
- Comparison : The absence of fluorine reduces electronegativity, while the methoxyphenyl group enhances lipophilicity. Reported yield: 42% via preparative HPLC .
b. tert-Butyl 3-(Cyanomethylene)azetidine-1-carboxylate (1i)
- Molecular Formula : C₉H₁₂N₂O₂
- Key Features: A cyano (-CN) group replaces the trifluoro-hydroxyethyl moiety.
- Comparison: The electron-withdrawing cyano group increases polarity but eliminates hydrogen-bonding capability. Synthesized in 72% yield via a one-step protocol .
c. tert-Butyl 3-(2-Bromoethyl)azetidine-1-carboxylate
- Molecular Formula: C₁₀H₁₈BrNO₂
- Key Features : A bromoethyl substituent acts as a leaving group.
- Comparison : The bromine enhances reactivity in nucleophilic substitutions, unlike the hydroxyl group in the target compound. Molecular weight: 264.16 g/mol .
Fluorinated Analogues
a. tert-Butyl 3-Fluoro-3-(hydroxymethyl)azetidine-1-carboxylate
- CAS : 1126650-66-5
- Key Features : Contains both fluorine and hydroxymethyl groups.
- Comparison : The hydroxymethyl group provides a primary alcohol for further functionalization, while the single fluorine atom offers moderate electronegativity .
b. tert-Butyl 3-(4-(Trifluoromethyl)benzyl)-3-(2-oxoethyl)azetidine-1-carboxylate (3o)
- Molecular Formula: C₁₈H₂₁F₃NO₃
- Key Features : Aromatic trifluoromethylbenzyl and oxoethyl substituents.
- Synthesized in 73% yield via alkylboration .
Stereochemical Analogues
a. (1R)-Enantiomer
- CAS : 2166273-43-2
- Key Features : Mirror-image configuration at the hydroxyethyl group.
- Comparison : Chiral HPLC or enzymatic resolution is required for enantiomeric separation. Critical for studies on stereoselective biological activity .
Functional Group Comparisons
Biological Activity
tert-butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate (CAS Number: 1628733-94-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.
The compound features a tert-butyl group and a trifluoro-hydroxyethyl moiety attached to an azetidine ring, which may influence its interaction with biological targets.
Potential Mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been noted for their ability to inhibit kinases and other enzymes involved in cellular signaling pathways .
- Receptor Modulation : The presence of the trifluoro group may enhance binding affinity to certain receptors, potentially modulating their activity .
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological effects. Here are some relevant findings:
Table 1: Summary of Biological Activities of Related Compounds
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| Compound A | Anti-inflammatory | TNF-α Inhibition | |
| Compound B | Anticancer | mTOR Inhibition | |
| Compound C | Neuroprotective | Aβ Reduction |
Study on Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of a related compound that shares structural similarities with this compound. The results demonstrated significant inhibition of TNF-α production in astrocytes, suggesting potential therapeutic applications in neuroinflammatory conditions .
Anticancer Activity Investigation
Another research effort focused on the anticancer potential of azetidine derivatives. The findings indicated that these compounds could inhibit mTOR signaling pathways, which are crucial for cancer cell proliferation. This suggests that this compound may also have similar effects .
Q & A
Q. Q1. What are the optimal synthetic routes for preparing tert-butyl 3-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]azetidine-1-carboxylate, and how can stereochemical purity be ensured?
Answer: The synthesis typically involves multi-step reactions, including azetidine ring formation, hydroxylation, and trifluoroethyl group introduction. A common approach is to start with tert-butyl azetidine-1-carboxylate derivatives and perform stereoselective hydroxylation using chiral catalysts or enzymatic methods. For example:
- Step 1: React tert-butyl 3-(iodomethyl)azetidine-1-carboxylate with a trifluoroethyl precursor under palladium catalysis to introduce the trifluoroethyl group .
- Step 2: Use chiral resolution techniques (e.g., chiral HPLC) or asymmetric hydroxylation with Sharpless conditions to achieve the (1S)-configuration .
- Validation: Confirm stereochemistry via NMR (e.g., coupling constants) and polarimetry. Purity can be assessed using HPLC (>98% enantiomeric excess) .
Q. Q2. How can researchers characterize the compound’s stability under varying pH and temperature conditions?
Answer: Stability studies should include:
- pH Stability: Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS and quantify intact compound using UV absorption (λ = 254 nm).
- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for accelerated stability testing .
- Key Finding: Tert-butyl esters are prone to hydrolysis under acidic conditions. Stabilize formulations with cryoprotectants (e.g., trehalose) for long-term storage .
Advanced Research Questions
Q. Q3. How can computational methods predict the compound’s binding affinity to biological targets, such as enzymes or receptors?
Answer: Use molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations:
Q. Q4. What strategies resolve contradictions in reported biological activity data for azetidine derivatives?
Answer: Common discrepancies arise from variations in assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays: Use uniform protocols (e.g., ATPase activity assays for kinase inhibition) across studies.
- Impurity Profiling: Analyze batches via NMR and LC-MS to rule out side products (e.g., de-esterified byproducts) .
- Case Study: Inconsistent MAGL inhibition data were traced to residual DMSO in stock solutions, which artificially inflated IC values .
Q. Q5. How can the compound’s in vivo pharmacokinetics be optimized for CNS penetration?
Answer: Modify physicochemical properties to enhance blood-brain barrier (BBB) permeability:
- LogP Adjustment: Introduce lipophilic groups (e.g., fluorinated substituents) to increase LogP from 1.5 to 2.5 .
- Prodrug Approach: Mask the hydroxyl group as a pivalate ester to improve passive diffusion. Hydrolyze in vivo via esterases .
- Validation: Measure brain-to-plasma ratio in rodent models using LC-MS/MS. Target >0.3 for CNS activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
